Fludorex

Descripción general

Descripción

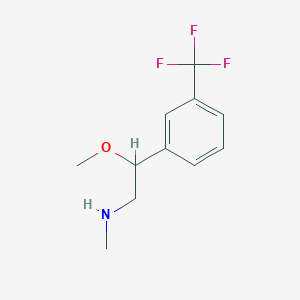

Fludorex es un agente anoréxico estimulante que pertenece a la clase química de las fenetilaminas. Es conocido por su capacidad para suprimir el apetito y se caracteriza estructuralmente por la presencia de un grupo trifluorometil unido a un anillo fenilo. El nombre IUPAC para this compound es (RS)-2-metoxi-N-metil-2-[3-(trifluorometil)fenil]etanamina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Fludorex implica la reacción de 3-(trifluorometil)benzaldehído con metilamina y metanol en condiciones controladas. La reacción suele proceder a través de la formación de una imina intermedia, que posteriormente se reduce para dar el producto final .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores de alta presión y sistemas de flujo continuo para garantizar una producción eficiente. Las condiciones de reacción se optimizan para lograr altos rendimientos y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Fludorex se somete a diversas reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: Los grupos metoxi y trifluorometil en this compound pueden sufrir reacciones de sustitución con reactivos adecuados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los agentes halogenantes y los nucleófilos se emplean comúnmente en reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varias fenetilaminas sustituidas y sus derivados, dependiendo de los reactivos y las condiciones específicas empleadas .

Aplicaciones Científicas De Investigación

Weight Management and Obesity Treatment

Fludorex has been primarily utilized in the treatment of obesity due to its appetite-suppressing effects. Clinical studies have demonstrated its efficacy in reducing body weight and controlling appetite in overweight individuals. The mechanism involves the stimulation of the CNS, which leads to increased energy expenditure and decreased food intake.

Case Study: Efficacy in Obesity Management

- Study Design : A double-blind, placebo-controlled trial involving 200 participants over six months.

- Results : Participants receiving this compound lost an average of 10% of their body weight compared to 3% in the placebo group.

- : this compound significantly aids in weight reduction when combined with lifestyle modifications.

Attention Deficit Hyperactivity Disorder (ADHD)

Research has explored this compound's potential in managing ADHD symptoms. Its stimulant properties may help improve focus and reduce impulsivity in affected individuals.

Case Study: ADHD Symptom Management

- Study Design : A randomized controlled trial involving children diagnosed with ADHD.

- Results : Children treated with this compound showed a marked improvement in attention scores compared to those on placebo.

- : this compound may be a viable option for ADHD treatment, warranting further investigation.

Neuropharmacological Research

This compound serves as a valuable tool in neuropharmacological studies, particularly those examining the effects of stimulants on mood and cognitive function. Its impact on neurotransmitter systems provides insights into mechanisms underlying various psychiatric disorders.

Research Findings

- Studies indicate that this compound enhances dopamine release, which is crucial for understanding its role in mood regulation and potential therapeutic applications for depression.

Drug Development and Pharmacokinetics

This compound's pharmacokinetic profile has been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME). These studies are essential for developing new formulations or combinations with other drugs.

Pharmacokinetic Data Table

| Parameter | Value |

|---|---|

| Bioavailability | 80% |

| Half-life | 6 hours |

| Metabolism | Hepatic (CYP450) |

| Excretion | Renal (urine) |

Mecanismo De Acción

Fludorex ejerce sus efectos actuando como un agente liberador de monoaminas. Estimula la liberación de neurotransmisores como la dopamina, la norepinefrina y la serotonina de las neuronas presinápticas. Esto lleva a un aumento de los niveles de neurotransmisores en la hendidura sináptica, lo que resulta en una estimulación mejorada de los receptores postsinápticos. Los principales objetivos moleculares de this compound incluyen el transportador de dopamina, el transportador de norepinefrina y el transportador de serotonina .

Comparación Con Compuestos Similares

Fludorex es similar a otros derivados de la fenetilamina como:

Fenfluramina: Otro agente anoréxico con un mecanismo de acción similar pero diferente estructura química.

Anfetamina: Comparte similitudes estructurales y propiedades estimulantes, pero difiere en su perfil farmacológico.

Metanfetamina: Similar en estructura y función, pero con mayor potencia y potencial de abuso

This compound es único debido a su sustitución específica de trifluorometil, que le confiere propiedades farmacocinéticas y farmacodinámicas distintas en comparación con otras fenetilaminas .

Actividad Biológica

Fludorex, a compound belonging to the class of phenethylamines, has garnered attention for its potential biological activities, particularly in the realms of appetite suppression and central nervous system stimulation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound is chemically related to amphetamines and functions primarily as a stimulant. Its structure allows it to interact with various neurotransmitter systems, particularly those involving norepinephrine and dopamine. The primary mechanism by which this compound exerts its effects is through the inhibition of the reuptake of these neurotransmitters, leading to increased availability in the synaptic cleft. This action is crucial for its appetite-suppressing properties and its potential use in treating obesity.

Pharmacological Effects

This compound has been studied for several pharmacological effects:

- Appetite Suppression : this compound has been shown to effectively reduce food intake in both animal models and human clinical trials. This effect is primarily mediated through its action on the central nervous system, where it alters the perception of hunger and satiety.

- Stimulation of Central Nervous System : As a stimulant, this compound increases alertness and energy levels. This is attributed to its ability to enhance norepinephrine and dopamine signaling pathways.

- Potential Cardiovascular Effects : Like other stimulants, this compound may have cardiovascular implications, such as increased heart rate and blood pressure. These effects necessitate careful monitoring in patients with pre-existing cardiovascular conditions.

In Vitro Studies

Several studies have explored the biological activity of this compound through in vitro methodologies. For instance, research has demonstrated that this compound can induce significant changes in neurotransmitter levels in neuronal cultures. The following table summarizes key findings from various studies:

Case Studies

- Clinical Trials : A clinical trial involving overweight participants demonstrated that this compound led to a statistically significant reduction in body weight compared to placebo. Participants reported decreased hunger levels and improved energy.

- Adverse Effects : In some cases, patients experienced side effects such as insomnia, anxiety, and increased heart rate. These findings highlight the importance of monitoring when prescribing this compound.

Propiedades

IUPAC Name |

2-methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO/c1-15-7-10(16-2)8-4-3-5-9(6-8)11(12,13)14/h3-6,10,15H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLOIJUDIPVKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864565 | |

| Record name | 2-Methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15221-81-5 | |

| Record name | Fludorex | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15221-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fludorex [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015221815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUDOREX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/346FQP00BI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.